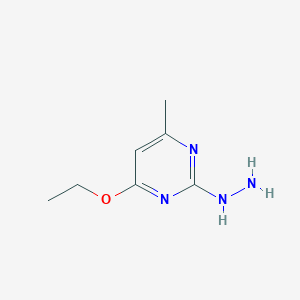![molecular formula C13H24N2O3 B1465977 Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1160247-05-1](/img/structure/B1465977.png)
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a chemical compound with the CAS Number: 1160247-05-1 . It has a molecular weight of 256.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(10-15)9-14-6-8-17-13/h14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Antihypertensive Applications
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate and its derivatives have been studied for their potential antihypertensive properties. For instance, a study by Clark et al. (1983) synthesized and tested 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive activity in rats. The findings suggest that certain substitutions on the spirolactam ring can lead to significant antihypertensive effects, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Applications in Chronic Kidney Diseases
Another area of research involves the use of these compounds in treating chronic kidney diseases. Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors in this domain. One compound, in particular, exhibited significant activity in lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting its potential as an orally active drug candidate for chronic kidney diseases (Kato et al., 2014).
Synthesis and Structural Modification
In terms of synthesis and structural modification, Almond-Thynne et al. (2018) described efficient syntheses of both enantiomers of a spirodiamine diester from (l)- and (d)-aspartic acid. This highlights the versatility and potential for chemical modification of such compounds, enabling the exploration of their properties in various applications (Almond-Thynne et al., 2018).
Multi-Component Reactions and Functionalization
The compound has also been a subject in the study of multi-component reactions. Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, demonstrating the compound's amenability to functionalization and potential in creating diverse derivatives (Li et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(10-15)9-14-6-8-17-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJZAAAQPGVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719162 | |
| Record name | tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
CAS RN |
1160247-05-1 | |
| Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



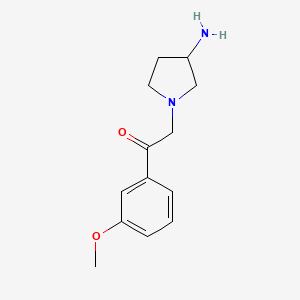
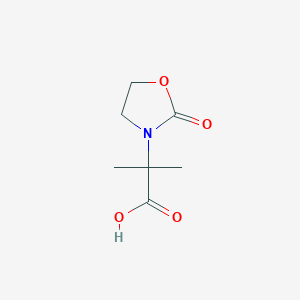



![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)


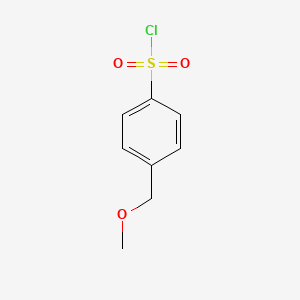
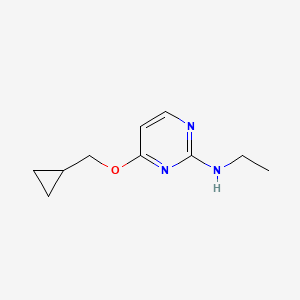
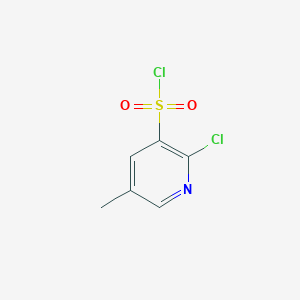
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

